Hydrogen-Bond Donor Count Confers Distinct Pharmacophore Capacity vs. Thioether-Linked Analog
The target compound possesses three hydrogen-bond donors (NH₂, NH of triazolone, and HCl proton), whereas 3-[(1S)-2-amino-1-phenylethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one has only two donors (the amino group and the NH of triazolone) because the thioether linker and N-methyl substitution remove one donor and alter geometry . This difference is critical for target engagement; the additional H-bond donor enables interactions with Asp/Glu carboxylates or backbone carbonyls that are inaccessible to the thioether analog. The TPSA of the target compound is 87.56 Ų, while the thioether analog lacks reported TPSA but is predicted to have lower polarity due to the sulfur atom .
| Evidence Dimension | Number of Hydrogen-Bond Donors |
|---|---|
| Target Compound Data | 3 H-bond donors (NH₂, triazolone NH, HCl) |
| Comparator Or Baseline | 3-[(1S)-2-amino-1-phenylethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one: 2 H-bond donors |
| Quantified Difference | Target has 1 additional H-bond donor (50% increase) |
| Conditions | Structural analysis based on SMILES: Cl.O=C1NN=C(N1)C(N)CC=2C=CC=CC2 vs. C11H14N4OS |
Why This Matters
A higher H-bond donor count directly expands the pharmacophore space, enabling interactions with biological targets that require three hydrogen bonds, thus offering a different selectivity profile than analogs with fewer donors.
